An In-depth Technical Guide to (+)-Palmitoylcarnitine Metabolism: Biosynthesis, Degradation, and Regulation
An In-depth Technical Guide to (+)-Palmitoylcarnitine Metabolism: Biosynthesis, Degradation, and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Palmitoylcarnitine is a pivotal intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. The regulation of its synthesis and degradation is critical for maintaining energy homeostasis, and dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the biosynthesis and degradation pathways of (+)-palmitoylcarnitine, detailed experimental protocols for its study, and a summary of key quantitative data to support research and drug development efforts in this field.
Biosynthesis of (+)-Palmitoylcarnitine: The Carnitine Shuttle
The biosynthesis of (+)-palmitoylcarnitine is the initial and rate-limiting step of the carnitine shuttle, a vital transport system that facilitates the entry of long-chain fatty acids into the mitochondria. This process occurs at the outer mitochondrial membrane.
Key Enzymes and Cellular Location
The primary enzyme responsible for the synthesis of (+)-palmitoylcarnitine is Carnitine Palmitoyltransferase I (CPT1) . CPT1 is an integral protein of the outer mitochondrial membrane.[1] There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidneys, pancreas, and adipose tissue.[2][3]
-
CPT1B (muscle isoform): Primarily expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and brown adipose tissue.[3]
-
CPT1C (brain isoform): Mainly located in the brain, where its precise role is still under investigation, though it is known to bind malonyl-CoA.[4]
The Catalytic Reaction
CPT1 catalyzes the reversible transesterification of a palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming (+)-palmitoylcarnitine and releasing coenzyme A (CoA).[1]
Palmitoyl-CoA + L-Carnitine ⇌ (+)-Palmitoylcarnitine + CoA-SH
This reaction effectively tags the long-chain fatty acid for transport across the inner mitochondrial membrane.
Mitochondrial Transport of (+)-Palmitoylcarnitine
Once synthesized in the intermembrane space, (+)-palmitoylcarnitine is transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) , also known as Solute Carrier Family 25 Member 20 (SLC25A20).[5] CACT functions as an antiporter, exchanging one molecule of (+)-palmitoylcarnitine from the intermembrane space for one molecule of free L-carnitine from the mitochondrial matrix.[5]
Degradation of (+)-Palmitoylcarnitine and Subsequent β-Oxidation
The degradation of (+)-palmitoylcarnitine occurs in the mitochondrial matrix and is the final step of the carnitine shuttle, delivering the fatty acyl group for energy production through β-oxidation.
Key Enzyme and Cellular Location
Carnitine Palmitoyltransferase II (CPT2) , located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1.[1]
The Catalytic Reaction
CPT2 transfers the palmitoyl group from (+)-palmitoylcarnitine back to coenzyme A, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[6]
(+)-Palmitoylcarnitine + CoA-SH ⇌ Palmitoyl-CoA + L-Carnitine
The liberated L-carnitine is then transported back to the intermembrane space by CACT to continue the shuttle process.
The Fate of Palmitoyl-CoA: β-Oxidation
The regenerated palmitoyl-CoA in the mitochondrial matrix is the substrate for the β-oxidation pathway. This cyclical process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle.[7] The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production.
The four key enzymes of β-oxidation are:
-
Acyl-CoA Dehydrogenase
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase
-
Ketoacyl-CoA Thiolase
Signaling Pathways and Regulation
The biosynthesis and degradation of (+)-palmitoylcarnitine are tightly regulated by various signaling pathways to match cellular energy demands.
Allosteric Regulation by Malonyl-CoA
The primary and most immediate level of regulation occurs through the allosteric inhibition of CPT1 by malonyl-CoA .[8] Malonyl-CoA is the first committed intermediate in de novo fatty acid synthesis. Its presence signals a state of energy surplus, thereby inhibiting fatty acid entry into the mitochondria for oxidation. The sensitivity to malonyl-CoA inhibition differs between CPT1 isoforms, with CPT1B being significantly more sensitive than CPT1A.[9]
Transcriptional Regulation
The expression of the genes encoding the key enzymes of the carnitine shuttle and β-oxidation is under the control of several key transcription factors:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that acts as a major sensor for fatty acids.[10] When activated by fatty acids or their derivatives, PPARα upregulates the transcription of genes involved in fatty acid uptake and oxidation, including CPT1A, CPT2, and SLC25A20 (CACT).[11]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key regulator of lipogenesis.[12] Insulin (B600854) signaling activates SREBP-1c, which in turn promotes the expression of genes involved in fatty acid synthesis.[13] Concurrently, SREBP-1c can suppress the expression of genes involved in fatty acid oxidation, creating a reciprocal regulatory mechanism.
Regulation by AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio).[14] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This leads to a decrease in malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[16]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in (+)-palmitoylcarnitine metabolism.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1) Isoforms
| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| CPT1A (rat liver) | L-Carnitine | 30 | Not specified | [2] |
| CPT1B (rat muscle) | L-Carnitine | 500 | Not specified | [2] |
| CPT1B (pig muscle) | L-Carnitine | 197 | Not specified | [17] |
| CPT1 (beef heart) | Palmitoyl-CoA | 1.9 (pH 8.0), 24.2 (pH 6.0) | Greater at lower pH | [18] |
| CPT1 (beef heart) | L-Carnitine | 200 (pH 8.0), 2900 (pH 6.0) | Greater at lower pH | [18] |
Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase II (CPT2)
| Source | Substrate | Km / K0.5 (µM) | Vmax | Source |
| Purified CPT II | 3-Hydroxypalmitoyl-CoA | 20 ± 6 | Not specified | [19] |
| Purified CPT II | 3-Oxopalmitoyl-CoA | 65 ± 17 | Not specified | [19] |
Table 3: Inhibition of CPT1 Isoforms by Malonyl-CoA
| Isoform | IC50 (nM) | Source |
| CPT1A (mouse) | 116,000 | [9] |
| CPT1B (mouse) | 290 | [9] |
| CPT1B E3A mutant (mouse) | 35,670 | [9] |
| CPT1A (pig) | 906 | [17] |
Table 4: Concentration of Palmitoylcarnitine in Biological Samples
| Sample Type | Condition | Concentration (µM) | Source |
| Human Prostate Tissue | Benign | 0.034 ± 0.02 | [15] |
| Human Prostate Tissue | Cancerous | 0.068 ± 0.03 | [15] |
| Human Blood | Basal | 0.538 ± 0.175 | [20] |
| Human Blood | Hyperinsulinemia | 0.298 ± 0.102 | [20] |
| Mouse Plasma | Control (Day 1) | ~0.34 (138 ng/mL) | [21] |
| Mouse Plasma | Control (Day 7) | ~0.38 (153 ng/mL) | [21] |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol provides a general method for isolating mitochondria for subsequent enzymatic assays.
Materials:
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Protease inhibitors
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cultured cells (typically from several 75-150 cm² flasks at 70-80% confluency).[22][23]
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[24]
-
Resuspend the pellet in ice-cold homogenization buffer containing protease inhibitors.[25]
-
Allow cells to swell on ice for 10-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 10-20 strokes).[25]
-
Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[24]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.[24]
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream applications.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Radiometric Assay for CPT1 Activity
This assay measures the formation of radiolabeled (+)-palmitoylcarnitine from radiolabeled L-carnitine.
Materials:
-
Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)[16]
-
Palmitoyl-CoA solution
-
[³H]L-carnitine
-
Isolated mitochondria or cell lysate
-
Malonyl-CoA (for determining CPT1-specific activity)
-
Stopping solution (e.g., 1 M HCl)[16]
-
Extraction solvent (e.g., n-butanol)[16]
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, the enzyme source (e.g., 20-50 µg of mitochondrial protein), and [³H]L-carnitine.
-
For control reactions to determine CPT1-specific activity, add malonyl-CoA to a final concentration that fully inhibits CPT1 (e.g., 100-200 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the stopping solution.[26]
-
Add n-butanol to extract the radiolabeled (+)-palmitoylcarnitine. Vortex vigorously and centrifuge to separate the phases.[26]
-
Transfer an aliquot of the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the CPT1 activity as nmol of (+)-palmitoylcarnitine formed per minute per mg of protein. CPT1-specific activity is the total activity minus the activity in the presence of malonyl-CoA.
Quantification of (+)-Palmitoylcarnitine by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of (+)-palmitoylcarnitine in biological samples.
Materials:
-
Internal standard (e.g., [d₃]-palmitoylcarnitine)
-
Methanol
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
Sample Preparation (Plasma/Serum):
-
To a 50-100 µL plasma sample, add a known amount of the internal standard.[26]
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the acylcarnitines using a gradient elution on a C18 column. A typical mobile phase consists of water and acetonitrile with a small percentage of formic acid.
-
Detect and quantify the analytes using the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM transition for (+)-Palmitoylcarnitine: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1
-
MRM transition for [d₃]-Palmitoylcarnitine: Precursor ion (m/z) 403.4 → Product ion (m/z) 85.1
-
-
Construct a calibration curve using standards of known concentrations to quantify the amount of (+)-palmitoylcarnitine in the samples based on the peak area ratio of the analyte to the internal standard.
Western Blotting for CPT1 and CPT2
This protocol provides a general workflow for detecting CPT1 and CPT2 proteins in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for CPT1 and CPT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine protein concentration using a standard assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[27]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Visualizations
Caption: Biosynthesis and degradation pathway of (+)-Palmitoylcarnitine.
Caption: Regulation of CPT1 by AMPK and insulin signaling pathways.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase 1 Increases Lipolysis, UCP1 Protein Expression and Mitochondrial Activity in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polimer-itn.eu [polimer-itn.eu]
- 6. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 13. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond Bioenergetics: Emerging Roles of Mitochondrial Fatty Acid Oxidation in Stress Response and Aging [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drexel.edu [drexel.edu]
- 23. Protocols · Benchling [benchling.com]
- 24. Grossman Lab - Preparation of mitochondrial and cytosolic extracts from melanocytes | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 25. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
